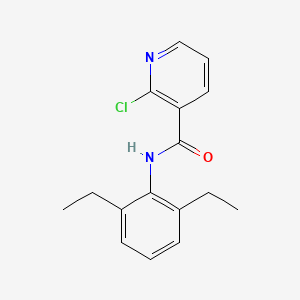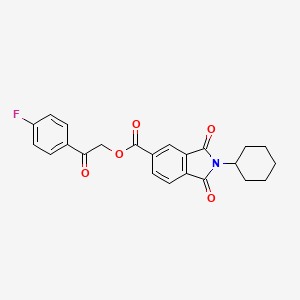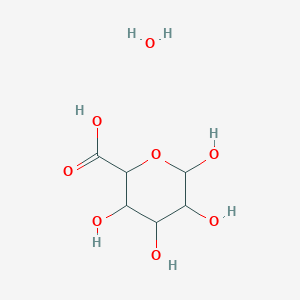
D-(+)-Galacturonic acid monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-(+)-Galacturonic acid monohydrate: is a monosaccharide derivative that is a key component of pectin, a polysaccharide found in the cell walls of plants. It is an oxidized form of D-galactose, where the hydroxyl group at the C-6 position is replaced by a carboxyl group. This compound is significant in various biochemical and industrial processes due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: D-(+)-Galacturonic acid monohydrate can be synthesized through the oxidation of D-galactose. One common method involves the use of nitric acid as an oxidizing agent under controlled conditions. The reaction typically requires careful temperature regulation to prevent over-oxidation and degradation of the product.
Industrial Production Methods: Industrial production of this compound often involves the extraction and hydrolysis of pectin from citrus fruits or apple pomace. The pectin is then subjected to enzymatic or chemical hydrolysis to release D-(+)-Galacturonic acid, which is subsequently purified and crystallized to obtain the monohydrate form.
化学反应分析
Types of Reactions:
Oxidation: D-(+)-Galacturonic acid can undergo further oxidation to form galactaric acid.
Reduction: It can be reduced to form D-galactose.
Esterification: The carboxyl group can react with alcohols to form esters.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts.
Substitution: Halogenating agents, acylating agents.
Major Products:
Galactaric acid: from oxidation.
D-galactose: from reduction.
Esters: from esterification reactions.
科学研究应用
Chemistry: D-(+)-Galacturonic acid monohydrate is used as a starting material for the synthesis of various organic compounds. It is also employed in the study of carbohydrate chemistry and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the metabolism of pectin and its role in plant cell wall structure and function. It is also used in the production of bioactive oligosaccharides.
Medicine: this compound has potential applications in drug delivery systems and as a component of biodegradable polymers for medical use. It is also being investigated for its role in modulating gut microbiota and its potential prebiotic effects.
Industry: In the food industry, this compound is used in the production of pectin-based gelling agents and stabilizers. It is also used in the manufacture of biodegradable plastics and other environmentally friendly materials.
作用机制
The mechanism of action of D-(+)-Galacturonic acid monohydrate involves its interaction with various enzymes and receptors in biological systems. In plants, it is a substrate for pectinase enzymes, which break down pectin into simpler sugars. In the human gut, it can be fermented by beneficial bacteria, leading to the production of short-chain fatty acids that have various health benefits.
相似化合物的比较
D-Gluconic acid: Another oxidized sugar acid, but derived from glucose.
D-Galactose: The non-oxidized form of D-(+)-Galacturonic acid.
Galactaric acid: The fully oxidized form of D-(+)-Galacturonic acid.
Uniqueness: D-(+)-Galacturonic acid monohydrate is unique due to its specific role in the structure and function of pectin. Unlike D-Gluconic acid, which is derived from glucose, D-(+)-Galacturonic acid is derived from galactose and has distinct chemical properties and reactivity. Its ability to form gels and interact with other polysaccharides makes it particularly valuable in both biological and industrial applications.
属性
分子式 |
C6H12O8 |
|---|---|
分子量 |
212.15 g/mol |
IUPAC 名称 |
3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2 |
InChI 键 |
BGHPCEJXDOGRGW-UHFFFAOYSA-N |
规范 SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


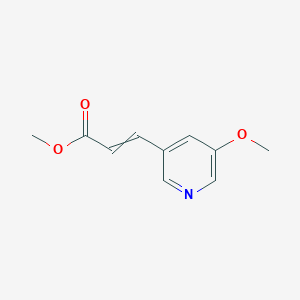
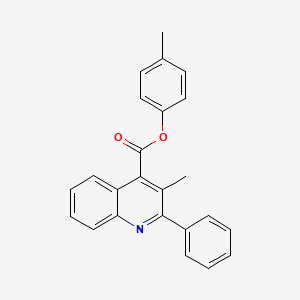
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12461787.png)
![9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12461795.png)
![2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B12461798.png)


![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12461814.png)
![5-Chloro[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12461824.png)
![2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide (non-preferred name)](/img/structure/B12461826.png)

![(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B12461856.png)
